
(2R)-3-Benzyl-2-methylpentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-3-Benzyl-2-methylpentan-1-ol is a chiral alcohol that has gained attention in the scientific community due to its potential applications in various fields. It is synthesized through different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of ((2R)-3-Benzyl-2-methylpentan-1-ol)-3-Benzyl-2-methylpentan-1-ol is not well understood. However, studies have suggested that it may exert its antibacterial, antifungal, and antiviral effects by disrupting the cell membrane of microorganisms. It may also inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death.
Biochemical and Physiological Effects:
Studies have shown that ((2R)-3-Benzyl-2-methylpentan-1-ol)-3-Benzyl-2-methylpentan-1-ol has low toxicity and is well tolerated in vivo. It has been found to have antioxidant properties and may help protect against oxidative stress. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
((2R)-3-Benzyl-2-methylpentan-1-ol)-3-Benzyl-2-methylpentan-1-ol has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable and can be stored for long periods of time. However, it has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous solutions. It also has a strong odor, which can be unpleasant and can interfere with experiments.
Orientations Futures
There are several future directions for the study of ((2R)-3-Benzyl-2-methylpentan-1-ol)-3-Benzyl-2-methylpentan-1-ol. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine its efficacy and safety in vivo. Another area of interest is its use as an antibacterial and antifungal agent. Studies are needed to determine its effectiveness against different strains of microorganisms and its potential for development into a commercial product. Additionally, further research is needed to understand its mechanism of action and to develop new methods for its synthesis.
Méthodes De Synthèse
((2R)-3-Benzyl-2-methylpentan-1-ol)-3-Benzyl-2-methylpentan-1-ol is synthesized through different methods. One of the most common methods is the reduction of 2-benzyl-3-methylpentan-1-one using sodium borohydride or lithium aluminum hydride. Another method involves the reduction of 2-benzyl-3-methylpentanoic acid using lithium aluminum hydride. Both methods yield the ((2R)-3-Benzyl-2-methylpentan-1-ol)-enantiomer of the alcohol.
Applications De Recherche Scientifique
((2R)-3-Benzyl-2-methylpentan-1-ol)-3-Benzyl-2-methylpentan-1-ol has been studied for its potential applications in various fields. In the pharmaceutical industry, it has been investigated for its antibacterial, antifungal, and antiviral properties. It has also been studied for its potential as an anti-inflammatory agent and for its ability to inhibit the growth of cancer cells. In the fragrance industry, it has been used as a key component in the synthesis of fragrances.
Propriétés
IUPAC Name |
(2R)-3-benzyl-2-methylpentan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-3-13(11(2)10-14)9-12-7-5-4-6-8-12/h4-8,11,13-14H,3,9-10H2,1-2H3/t11-,13?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKNMSFTJYIWGE-AMGKYWFPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1)C(C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC1=CC=CC=C1)[C@@H](C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-3-Benzyl-2-methylpentan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Cyclopropyl-3-[2-(thieno[3,2-d]pyrimidin-4-ylamino)ethyl]pyrimidin-4-one](/img/structure/B2380517.png)
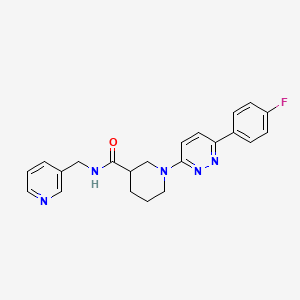
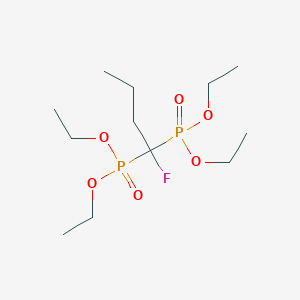
![N-(4-fluorophenyl)-N'-[(2-methyl-1H-indol-3-yl)carbonyl]sulfamide](/img/structure/B2380521.png)
![[6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B2380522.png)

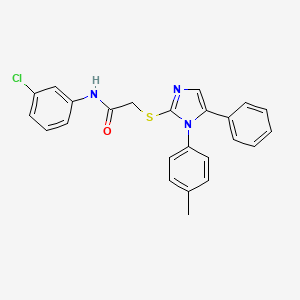
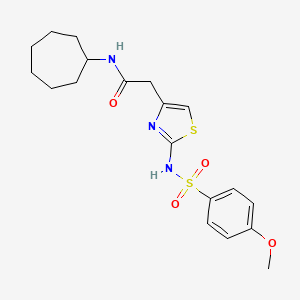
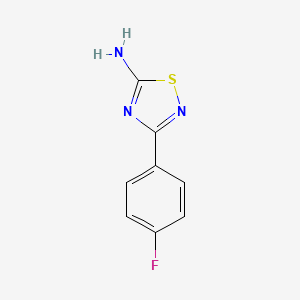
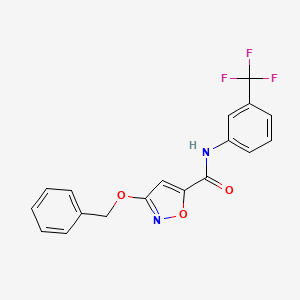
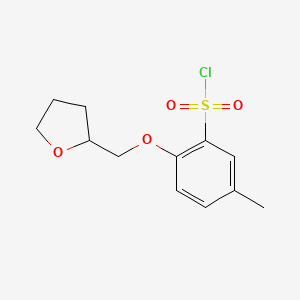
![N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2380531.png)
![N,N-dimethyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-[1,4'-bipiperidine]-1'-sulfonamide](/img/structure/B2380538.png)
![Methyl 5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxylate](/img/structure/B2380539.png)